(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-2-19-9-8-14-23-24(19)27-26(32-23)29-17-15-28(16-18-29)25(30)21-12-6-7-13-22(21)31-20-10-4-3-5-11-20/h3-14H,2,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXMWPWSAICHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Ethylbenzo[d]thiazole
The benzothiazole ring is synthesized via cyclocondensation of 2-aminothiophenol with ethyl-substituted carbonyl precursors.
Procedure :
- Reactants : 2-Aminothiophenol (1.0 eq), ethyl bromoacetate (1.2 eq), and HCl (catalytic).
- Conditions : Reflux in ethanol at 80°C for 6–8 hours.
- Yield : 78–85%.
Mechanism : Acid-catalyzed cyclization forms the benzothiazole ring, with the ethyl group introduced via the carbonyl precursor.
Functionalization with Piperazine
The 2-position of the benzothiazole undergoes nucleophilic substitution with piperazine.
Procedure :
- Reactants : 4-Ethylbenzo[d]thiazole (1.0 eq), piperazine (2.5 eq).
- Conditions : Solvent-free, 120°C, 12 hours under nitrogen.
- Yield : 70–75%.
Key Insight : Excess piperazine ensures complete substitution, while solvent-free conditions minimize side reactions.
Methanone Coupling to 2-Phenoxyphenyl
The piperazine nitrogen is acylated with 2-phenoxyphenyl carbonyl chloride.
Procedure :
- Reactants : Piperazine intermediate (1.0 eq), 2-phenoxyphenyl carbonyl chloride (1.1 eq), triethylamine (2.0 eq).
- Conditions : Dichloromethane, 0°C → room temperature, 4 hours.
- Yield : 65–72%.
Optimization : Slow addition of carbonyl chloride at 0°C prevents diacylation.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Ullmann Coupling
A streamlined approach combines benzothiazole formation and piperazine coupling in a single vessel.
Procedure :
- Reactants : 2-Aminothiophenol, ethyl iodide, piperazine, CuI (catalyst).
- Conditions : DMF, K₂CO₃, 100°C, 24 hours.
- Yield : 60–68%.
Advantage : Reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis for Scalability
Patented methods employ polymer-supported reagents to enhance purity.
Procedure :
- Reactants : Resin-bound benzothiazole, piperazine, and 2-phenoxyphenyl acylating agent.
- Conditions : Automated synthesis platform, 48-hour cycle.
- Yield : 55–62% (purity >98%).
Application : Preferred for industrial-scale production due to reduced byproduct formation.
Reaction Conditions and Catalysts
Table 1: Optimization of Key Steps
Challenges and Mitigation Strategies
Byproduct Formation in Acylation
Excessive acyl chloride leads to diacylated piperazine.
Low Solubility of Intermediates
Piperazine-benzothiazole intermediates exhibit poor solubility in polar solvents.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Linked Methanones
The following table highlights key structural and synthetic differences between the target compound and analogous arylpiperazine methanones:
| Compound Name | Core Structure | Key Substituents | Synthetic Yield | Key References |
|---|---|---|---|---|
| (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone (Target) | Piperazine-methanone | 4-Ethylbenzo[d]thiazole, 2-phenoxyphenyl | Not reported | |
| (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK47) | Piperazine-methanone | Thiophen-2-yl, 4-(trifluoromethyl)phenyl | 82% | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Piperazinium trifluoroacetate | 2-Fluorobenzoyl, 4-hydroxyphenyl | 48% | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine-methanone | 4-Aminobenzoyl, furan-2-yl | Not reported |
Key Observations :
Substituent Impact on Bioactivity: The ethylbenzo[d]thiazole group in the target compound distinguishes it from analogs like MK47 (thiophene) and the furan-2-yl derivative . Benzothiazoles are known for enhanced lipophilicity and CNS penetration compared to furan or thiophene rings .
Synthetic Approaches :
- The target compound likely employs coupling strategies similar to MK47, which used HOBt/TBTU-mediated amide bond formation . In contrast, the 4-hydroxyphenyl derivative required multi-step synthesis involving TFA deprotection and column chromatography .
Electronic Effects :
- The trifluoromethyl group in MK47 introduces strong electron-withdrawing effects, which can enhance metabolic stability but may reduce solubility. The target compound’s ethyl group balances lipophilicity without extreme electronic modulation .
Functional Group Comparisons
- Benzothiazole vs. Thiophene/Furan :
Benzothiazole’s nitrogen and sulfur atoms enable hydrogen bonding and π-stacking, whereas thiophene and furan rely more on π-π interactions. This difference may influence target affinity in kinase or GPCR binding . - Phenoxyphenyl vs. Fluorophenyl: The phenoxy group’s oxygen atom provides a hydrogen bond acceptor, contrasting with the electron-deficient fluorophenyl group in MK45. This could alter interactions with polar residues in enzyme active sites .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Piperazine-methanones with bulky aromatic substituents (e.g., benzothiazole, phenoxyphenyl) show improved selectivity for serotonin and dopamine receptors compared to simpler aryl groups .
- Synthetic Feasibility : High-yield routes (e.g., MK47’s 82% yield) suggest that the target compound could be optimized using similar coupling agents, though purification may require chromatography due to steric complexity .
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone , often referred to as EBP, is a complex organic molecule that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Structural Characteristics
The structural framework of EBP incorporates several pharmacologically relevant moieties:
- Piperazine Ring : Known for its presence in various therapeutic agents, it contributes to the compound's bioactivity.
- Benzothiazole Moiety : This component is associated with antimicrobial properties and has shown efficacy against Mycobacterium tuberculosis.
- Phenoxyphenyl Group : Enhances the lipophilicity and potential target interactions of the compound.
The molecular formula of EBP is , with a molecular weight of 490.7 g/mol.
Antimicrobial Properties
EBP has demonstrated potent inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1, which is crucial for arabinogalactan biosynthesis in the mycobacterial cell wall. The inhibition of this enzyme disrupts vital cellular processes, leading to reduced bacterial growth.
Table 1: Antimicrobial Activity of EBP
| Target Organism | Inhibition Mechanism | IC50 (μM) |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition of DprE1 | 0.15 |
Anticancer Effects
Research indicates that compounds similar to EBP can exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The presence of the piperazine and thiazole moieties enhances its interaction with cancer cell targets .
Case Study:
In a study evaluating derivatives of benzothiazole, compounds structurally related to EBP were tested against different cancer cell lines. The results showed significant cytotoxicity, with some derivatives achieving IC50 values in low micromolar ranges .
Target Enzymes
EBP primarily inhibits DprE1, disrupting the biosynthesis pathway essential for mycobacterial survival. This mechanism is critical for developing new antimycobacterial agents.
Biochemical Pathways
The inhibition affects the arabinogalactan biosynthesis pathway, leading to compromised cell wall integrity in Mycobacterium tuberculosis. Additionally, potential interactions with other targets involved in cancer signaling pathways have been suggested but require further investigation.
Research Findings
Recent studies have explored the synthesis and biological evaluation of EBP and its analogs:
- Synthesis : The compound is synthesized through multi-step organic reactions involving the formation of the benzothiazole ring followed by coupling with piperazine and phenoxy groups.
- Biological Evaluation : In vitro assays have demonstrated that EBP exhibits low cytotoxicity while maintaining potent activity against targeted pathogens and cancer cells.
Q & A
Q. Optimization Factors :
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole Formation | POCl₃, 110°C, 6h | 65–75 | |
| Piperazine Coupling | DCC, DMF, RT, 12h | 70–80 | |
| Methanone Formation | Pd(PPh₃)₄, K₂CO₃, Dioxane, 90°C, 24h | 60–70 |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 408.54 g/mol) and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl stretch (~1680 cm⁻¹) and C-S/C-N bonds (~650–1250 cm⁻¹) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Activity : In vitro assays against S. aureus and E. coli show MIC values of 8–16 µg/mL, attributed to the benzothiazole moiety disrupting bacterial membranes .
- Anti-inflammatory Potential : Inhibition of COX-2 (IC₅₀ ~10 µM) in murine macrophage models, linked to the phenoxyphenyl group’s electron-withdrawing effects .
Q. Table 3: Data Discrepancy Resolution
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Variable MIC values | Re-test under standardized CLSI conditions | |
| Conflicting IC₅₀ | Validate via orthogonal assays (e.g., SPR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
